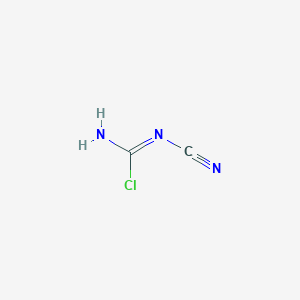

N-Cyano-1-chloroformamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyano-1-chloroformamidine, also known as N’-cyanocarbamimidoyl chloride, is a chemical compound with the molecular formula C₂H₂ClN₃ and a molecular weight of 103.51 g/mol . This compound is an intermediate in the preparation of various pharmaceutical impurities, including those related to Bromhexine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-1-chloroformamidine typically involves the reaction of cyanamide with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows: [ \text{NH}_2\text{CN} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-Cyano-1-chloroformamidine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form cyanamide and hydrochloric acid.

Reduction: It can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary and secondary amines under mild conditions.

Hydrolysis: Water or aqueous solutions under ambient conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

Substitution: Substituted carbamimidoyl derivatives.

Hydrolysis: Cyanamide and hydrochloric acid.

Reduction: Corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyano-1-chloroformamidine has shown potential in the development of pharmaceutical agents, particularly as a precursor for synthesizing biologically active heterocycles. Its ability to participate in various chemical reactions makes it a valuable building block in drug discovery.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of this compound can be utilized to create compounds with antiviral and antimicrobial properties. For instance, modifications to the compound have led to the synthesis of thienopyrimidine derivatives, which exhibit significant biological activity against various pathogens . These derivatives have been tested for their ability to inhibit the growth of viruses and bacteria, showcasing promising results.

Anticancer Research

The compound is also being explored for its anticancer properties. Studies have indicated that certain derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . The synthesis of these derivatives often involves complex reactions where this compound serves as a key intermediate.

Synthetic Applications

This compound is employed as a reagent in organic synthesis due to its unique reactivity profile. Its ability to form stable intermediates allows chemists to explore various synthetic routes.

Heterocyclic Chemistry

The compound is particularly useful in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For example, it has been utilized in the formation of imidazole and thiazole rings, which are prevalent in many bioactive molecules . The versatility of this compound allows for the introduction of diverse functional groups, enhancing the complexity of synthesized compounds.

Synthesis of Nucleoside Analogues

The compound has been investigated for its role in synthesizing nucleoside analogues, which are important in antiviral therapies. By modifying the structure of this compound, researchers have successfully created nucleosides that demonstrate enhanced antiviral activity . These analogues play a critical role in the development of treatments for viral infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thienopyrimidine derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential therapeutic applications .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of compounds derived from this compound. The study revealed that specific derivatives could induce apoptosis in cancer cell lines, indicating their potential as lead compounds for further drug development .

Data Tables

Mechanism of Action

The mechanism of action of N-Cyano-1-chloroformamidine involves its reactivity with nucleophiles. The compound’s electrophilic carbon center is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is primarily due to the presence of the cyano and chloro groups, which enhance the electrophilicity of the carbon center .

Comparison with Similar Compounds

- N-Cyanocarbamimidic chloride

- N-Cyanoformamidine

- N-Cyanoguanidine

Comparison: N-Cyano-1-chloroformamidine is unique due to its specific reactivity profile, which is influenced by the presence of both cyano and chloro groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may lack one of these functional groups .

Biological Activity

N-Cyano-1-chloroformamidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of amidines, characterized by the presence of a cyano group and a chloroformamidine moiety. Its chemical structure can be represented as follows:

Where R represents a substituent that may affect its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting it may function as a potential antimicrobial agent. For instance, one study highlighted its inhibitory effects on Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that positions it as a candidate for further development in antibiotic therapies.

The mechanism of action for this compound appears to involve interference with bacterial cell wall synthesis and function. The compound may disrupt the integrity of the cell membrane, leading to cell lysis and death. Additionally, its ability to form complexes with metal ions could enhance its antimicrobial efficacy by disrupting essential enzymatic processes within microbial cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli . The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of this compound when combined with traditional antibiotics like penicillin. The combination therapy demonstrated a reduction in MIC values by up to 50%, indicating enhanced efficacy through synergistic interactions .

Research Findings

Recent advancements in the chemistry of amidines have illuminated various aspects of this compound's reactivity and potential applications in drug design. Studies have focused on its structural characteristics and reactivity patterns, particularly in relation to nucleophilic substitution reactions at the imidoyl carbon . These findings suggest that modifications to the compound could lead to derivatives with improved biological activities.

Properties

IUPAC Name |

N'-cyanocarbamimidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2(5)6-1-4/h(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYPCZYFNCUUDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.